molecular formula C9H10INO B12341562 3-(3-Iodophenyl)oxetan-3-amine

3-(3-Iodophenyl)oxetan-3-amine

Cat. No.: B12341562
M. Wt: 275.09 g/mol
InChI Key: XDXWHQAWKOSKIJ-UHFFFAOYSA-N
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Description

3-(3-Iodophenyl)oxetan-3-amine is a compound that belongs to the class of oxetanes, which are four-membered cyclic ethers. This compound features an oxetane ring substituted with an amine group and a 3-iodophenyl group. Oxetanes are known for their unique chemical properties and have garnered significant interest in medicinal chemistry and synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the epoxide ring-opening reaction with trimethyloxosulfonium ylide, which can be accessed from the corresponding carbonyl compound . The reaction conditions often require moderate heating and the use of a polarizable continuum model to account for solvent effects .

Industrial Production Methods

Industrial production methods for 3-(3-Iodophenyl)oxetan-3-amine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Iodophenyl)oxetan-3-amine can undergo various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form different products depending on the reagents used.

    Reduction: The amine group can be reduced to form corresponding amines.

    Substitution: The iodine atom in the 3-iodophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of epoxides or other oxygenated derivatives, while substitution reactions can introduce various functional groups into the phenyl ring.

Mechanism of Action

The mechanism of action of 3-(3-Iodophenyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. For instance, as a β-lactamase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of β-lactam antibiotics. In the case of PI5P4K inhibitors, the compound interferes with the kinase activity, thereby modulating the levels of phosphatidylinositol phosphates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Iodophenyl)oxetan-3-amine is unique due to the presence of the 3-iodophenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the synthesis of specialized molecules in medicinal and synthetic organic chemistry.

Properties

Molecular Formula

C9H10INO

Molecular Weight

275.09 g/mol

IUPAC Name

3-(3-iodophenyl)oxetan-3-amine

InChI

InChI=1S/C9H10INO/c10-8-3-1-2-7(4-8)9(11)5-12-6-9/h1-4H,5-6,11H2

InChI Key

XDXWHQAWKOSKIJ-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CC(=CC=C2)I)N

Origin of Product

United States

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